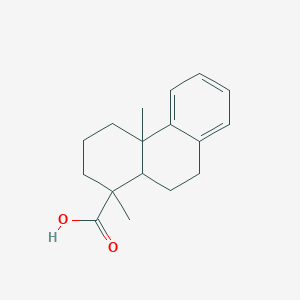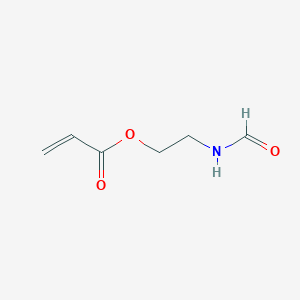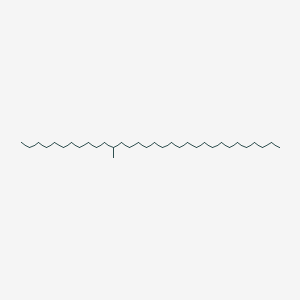
2-Methoxyethyl carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl carbamimidate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a methoxyethyl group attached to a carbamimidate moiety, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl carbamimidate typically involves the reaction of 2-methoxyethanol with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired carbamimidate compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zinc chloride can enhance the reaction efficiency and reduce the overall production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethyl carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbamimidate group into amines or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxyethyl carbamimidate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and intermediates.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-Methoxyethyl carbamimidate exerts its effects involves the interaction of the carbamimidate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved vary depending on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic solvent with similar structural features but different reactivity and applications.
2-Methoxyethylamine: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
2-Methoxyethyl acrylate: Utilized in the production of polymers and coatings.
Uniqueness
2-Methoxyethyl carbamimidate stands out due to its unique combination of a methoxyethyl group and a carbamimidate moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
57536-17-1 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2-methoxyethyl carbamimidate |
InChI |
InChI=1S/C4H10N2O2/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H3,5,6) |
Clave InChI |
IHTGECQHPHDFJB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


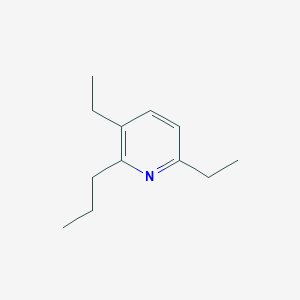
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
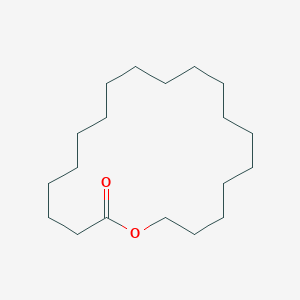
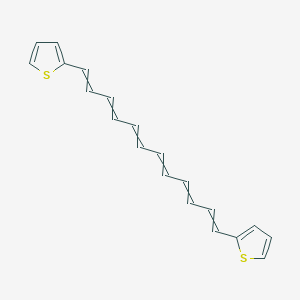
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
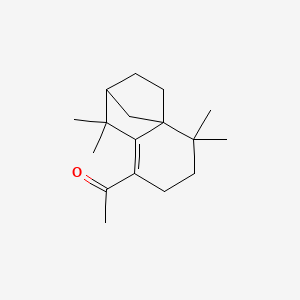
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
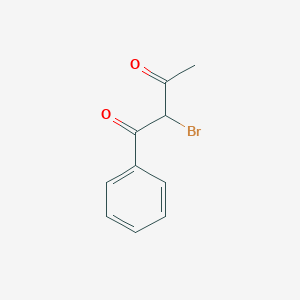
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
